Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
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Overview
Description
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex heterocyclic compound.
- It contains a diazinane ring system with a trifluoromethyl group, a hydroxyphenyl moiety, and an ethyl ester.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Preparation Methods
- One synthetic route involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .
- Intramolecular cyclization of the resulting ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in nitrobenzene under reflux conditions yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium hydride, trifluoroacetimidoyl chloride, and nitrobenzene.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing novel materials or catalysts.
- In biology, it might exhibit bioactivity due to its unique structure.
- In medicine, further studies could explore its potential as an antimalarial or anti-inflammatory agent.
- In industry, it could find applications in organic synthesis or materials science.
Mechanism of Action
- The exact mechanism remains to be elucidated, but the compound likely interacts with specific molecular targets or pathways due to its functional groups.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to its combination of functional groups.
- Similar compounds may include other quinoline derivatives or heterocyclic structures with trifluoromethyl groups.
Remember that this compound’s potential applications and mechanisms warrant further investigation, and its uniqueness lies in its intricate structure
Properties
Molecular Formula |
C14H15F3N2O5 |
---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-5-3-4-6-8(7)20)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22) |
InChI Key |
DMBBIGPNGBWBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2O |
solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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